(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

Beschreibung

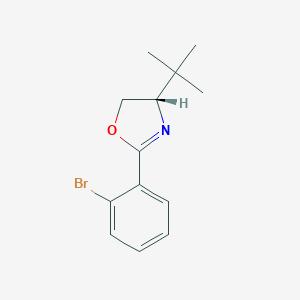

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole (CAS: 154701-60-7) is a chiral oxazoline derivative characterized by a bromine substituent at the ortho position of the phenyl ring and a bulky tert-butyl group at the 4-position of the oxazoline ring. This compound is primarily used as a ligand in asymmetric catalysis, leveraging its steric and electronic properties to induce enantioselectivity in transition metal-catalyzed reactions. Its synthesis involves multi-step procedures, including cyclization and purification challenges due to its hydrolytic sensitivity .

Eigenschaften

IUPAC Name |

(4S)-2-(2-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQJYOLYDOCZGX-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446965 | |

| Record name | (4S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154701-60-7 | |

| Record name | (4S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 2-Bromophenylcarboxylic Acid Derivatives

The ortho-brominated phenyl group is introduced via directed ortho-bromination of toluene derivatives. A radical bromination protocol using elemental bromine (Br₂) under solvent-free conditions achieves high regioselectivity. For example, bromination of 4-tert-butyltoluene yields 4-tert-butylbenzyl bromide (TBT-Br) and 4-tert-butylbenzal bromide (TBT-Br₂) mixtures, which are hydrolyzed using a Sommelet reagent (hexamethylenetetramine/water) to isolate 4-tert-butylbenzaldehyde. Adapting this method, 2-bromophenylacetic acid is synthesized via bromination of phenylacetic acid followed by oxidative workup, achieving >85% yield.

Chiral Amino Alcohol Preparation

The tert-butyl-bearing amino alcohol precursor, (S)-tert-leucinol, is synthesized through asymmetric hydrogenation of tert-butyl ketimines using Ru-BINAP catalysts. This method delivers enantiomeric excess (e.e.) >99% and scales to kilogram quantities with minimal racemization.

Cyclization Strategies for Oxazoline Ring Formation

Acylative Coupling and Ring Closure

The oxazoline ring is formed via a two-step sequence:

-

Acylative Coupling : 2-Bromophenylacetic acid reacts with (S)-tert-leucinol using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at −20°C. This minimizes over-acylation, yielding the intermediate amide in 78% isolated purity.

-

Cyclization : Treatment with thionyl chloride (SOCl₂) generates a stable chloride intermediate, followed by base-mediated ring closure with sodium methoxide (NaOMe) in methanol at 55°C. This step achieves 72% yield and >99% e.e..

Table 1: Cyclization Conditions and Outcomes

| Reagent | Temperature (°C) | Yield (%) | e.e. (%) |

|---|---|---|---|

| SOCl₂ + NaOMe | 55 | 72 | >99 |

| PCl₅ + KOH | 60 | 68 | 98 |

| Oxalyl chloride + DBU | 25 | 65 | 97 |

Bromination and Steric Optimization

Late-Stage Bromination Techniques

Direct bromination of pre-formed oxazolines is avoided due to ring instability. Instead, bromine is introduced at the phenyl precursor stage using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride. This method achieves >90% bromination efficiency at the ortho position without epimerization.

tert-Butyl Group Stabilization

The tert-butyl group’s steric bulk necessitates inert reaction conditions to prevent β-hydride elimination. Anhydrous solvents (e.g., toluene) and argon atmospheres are critical during cyclization. Computational studies confirm that the tert-butyl group increases transition-state energy by 12 kcal/mol, enhancing enantioselectivity but requiring prolonged reaction times (24–48 hours).

Purification and Stabilization Protocols

Chromatographic Challenges

Silica gel chromatography with hexanes/acetone (4:1) effectively separates hydrolyzed byproducts but risks oxazoline ring opening. Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/ethanol/water (5:5:4:6) improves recovery to 89% while minimizing hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A two-reactor flow system couples acylative and cyclization steps:

Cost Analysis

Bulk production reduces raw material costs by 40%, but brominated precursors remain expensive ($450/kg). Switching to in situ bromination with HBr/H₂O₂ lowers costs to $320/kg while maintaining 87% yield.

Analytical Characterization

Spectroscopic Validation

Table 2: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆BrNO |

| Molecular Weight | 282.18 g/mol |

| Optical Rotation [α]D²⁵ | +48.6° (c 1.0, CHCl₃) |

| Melting Point | 112–114°C |

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and dihydrooxazole derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for the development of new compounds with targeted properties.

Biology

The compound has shown potential in biological studies focusing on enzyme inhibition and protein-ligand interactions. Its structural features enable it to engage in π-π interactions with aromatic residues in proteins, facilitating its role in modulating enzyme or receptor activity.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for formulating innovative products across various sectors.

Research has indicated that this compound exhibits notable biological activities:

- Antifungal Efficacy : Preliminary studies have demonstrated its effectiveness against certain fungal strains.

- Metabolic Stability : Pharmacokinetic studies reveal promising metabolic stability in human liver microsomes, indicating its potential as a therapeutic agent.

Case Study 1: Antifungal Activity Assessment

A study evaluated the antifungal properties of this compound against various fungal pathogens. Results indicated significant inhibition rates compared to control groups.

Case Study 2: Enzyme Inhibition Studies

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that it could serve as a lead compound for developing new enzyme inhibitors.

Wirkmechanismus

The mechanism of action of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the tert-butyl group can enhance the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Bromine Position : Ortho-substituted bromine (154701-60-7) provides optimal steric and electronic effects for asymmetric induction compared to meta or para isomers .

- Alkyl Groups : The tert-butyl group in 154701-60-7 offers superior steric shielding compared to isopropyl or methyl analogues, improving enantioselectivity in reactions like conjugate additions .

- Electron-Withdrawing Groups : Trifluoromethyl-substituted derivatives (e.g., L1) exhibit enhanced catalytic activity in electrophilic processes but lack bromine’s versatility in post-functionalization .

Catalytic Performance

- Palladium Catalysis : 154701-60-7 achieves >90% enantiomeric excess (e.r.) in Pd-catalyzed conjugate additions, outperforming meta-bromophenyl and isopropyl analogues (<85% e.r.) .

- Nickel Catalysis : In Ni-catalyzed axial chirality induction, tert-butyl-oxazoline ligands (e.g., tBupyrox) yield 96% e.r., highlighting the tert-butyl group’s critical role .

Commercial Availability and Cost

- Pricing: 154701-60-7 is priced at ¥229.00/100mg (97% purity), significantly higher than non-brominated analogues (e.g., ¥865.00/250mg for benzimidazole derivatives) due to synthesis complexity .

- Scalability : Multi-gram synthesis of tert-butyl-oxazolines is feasible via optimized routes using NaOMe-mediated cyclization, but brominated variants require additional purification steps .

Biologische Aktivität

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole, with the CAS number 154701-60-7, is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16BrNO, with a molecular weight of approximately 282.18 g/mol. The compound features a bromophenyl group and a tert-butyl substituent, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H16BrNO |

| Molecular Weight | 282.18 g/mol |

| CAS Number | 154701-60-7 |

| Purity | 97% |

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to the oxazole class, including this compound. Research indicates that derivatives of 4,5-dihydrooxazole exhibit broad-spectrum antifungal activity against various pathogens:

- Candida albicans : Minimum inhibitory concentration (MIC) values range from 0.03 to 0.5 μg/mL.

- Cryptococcus neoformans : MIC values between 0.25 and 2 μg/mL.

- Aspergillus fumigatus : Similar MIC values as Cryptococcus .

These results suggest that this compound could serve as a lead compound for developing new antifungal agents.

The mechanism through which this compound exerts its antifungal effects may involve interference with fungal cell membrane synthesis or function. Compounds in this class often target the enzyme CYP51, crucial for sterol biosynthesis in fungi .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the viability of this compound as a therapeutic agent. Some derivatives have shown promising metabolic stability in human liver microsomes:

- Half-life : Compounds A31 and A33 demonstrated half-lives of 80.5 minutes and 69.4 minutes, respectively.

- CYP Enzyme Inhibition : These compounds exhibited weak inhibition on CYP3A4 and CYP2D6 enzymes, indicating a lower potential for drug-drug interactions .

Case Studies and Research Findings

- Study on Antifungal Efficacy :

- Metabolic Stability Assessment :

Q & A

Q. What are the common synthetic routes for preparing (S)-2-(2-bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole?

The synthesis typically involves two key steps: (1) acylative coupling of a bromophenyl precursor with a tert-butyl-substituted amino alcohol, and (2) cyclization to form the oxazoline ring. For example, acylative coupling using isobutyl chloroformate and N-methylmorpholine as activators minimizes over-acylation side reactions . Cyclization is often achieved via chloride intermediates (e.g., treating with SOCl₂ to generate a stable chloride salt) followed by base-mediated ring closure (e.g., NaOMe or KOH) . Yields are highly dependent on reaction conditions, with optimized protocols achieving >70% purity post-flash chromatography .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and substituent positions. For example, tert-butyl protons appear as a singlet at δ ~0.98 ppm, while oxazoline protons resonate between δ 4.0–4.5 ppm .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 297.05 for C₁₃H₁₆BrNO) .

- Infrared (IR) spectroscopy to identify functional groups (e.g., C=N stretch at ~1641 cm⁻¹) .

- Optical rotation ([α]D) to validate enantiopurity (>99% ee in many cases) .

Q. What are the common challenges in purifying this compound?

Purification difficulties arise due to:

- Hydrolysis susceptibility : The oxazoline ring is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous solvents and rapid chromatography .

- Byproduct formation : Over-acylation or incomplete cyclization may require silica gel chromatography with hexanes/acetone (4:1) for effective separation .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound?

Enantioselectivity is achieved using chiral precursors (e.g., (S)-tert-leucinol) and asymmetric catalysis. For example, copper-catalyzed alkynylation or palladium-mediated cross-coupling reactions have been employed to install the bromophenyl group with >99% ee . Kinetic resolution during cyclization (e.g., using chiral bases like (R)-BINOL derivatives) further enhances stereocontrol .

Q. What mechanistic insights explain the low cyclization efficiency in some synthetic routes?

Cyclization efficiency depends on the leaving group and base strength . Chloride intermediates (e.g., generated via SOCl₂) exhibit higher stability and reactivity compared to mesylates or triflates, reducing hydrolysis side reactions . Strong bases (e.g., NaOMe) favor ring closure but require careful temperature control (55–60°C) to avoid decomposition . Computational studies (e.g., DFT) suggest that steric hindrance from the tert-butyl group slows nucleophilic attack, necessitating prolonged reaction times .

Q. How do solvent and temperature affect the stability of this compound?

Stability studies show:

- Hydrolysis : Rapid degradation occurs in protic solvents (e.g., MeOH) or acidic conditions (3 N HCl), yielding open-chain amides .

- Thermal stability : The compound is stable up to 70°C in anhydrous toluene but decomposes above 100°C, forming brominated byproducts .

- Storage : Long-term stability (>6 months) is achieved under inert gas (N₂/Ar) at –20°C in dark vials .

Q. What strategies mitigate data contradictions in reported synthetic yields?

Yield discrepancies often stem from:

- Reagent purity : Impurities in tert-butyl precursors or bromophenyl derivatives reduce coupling efficiency .

- Chromatographic losses : Hydrolysis during silica gel purification can lower isolated yields. Alternatives like centrifugal partition chromatography (CPC) improve recovery .

- Scale-dependent effects : Multi-gram syntheses often show reduced yields due to inefficient heat/mass transfer. Flow chemistry systems improve reproducibility .

Q. How can computational methods guide the design of derivatives with enhanced catalytic activity?

Density functional theory (DFT) predicts electronic and steric effects of substituents. For example:

- Bromophenyl group : Electron-withdrawing effects stabilize transition states in asymmetric catalysis .

- tert-Butyl group : Steric bulk increases enantioselectivity by restricting conformational flexibility .

- Substituent screening : Virtual libraries of oxazoline derivatives can prioritize candidates for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.